2,5,6-Triphenyl-4H-1,3-oxazin-4-one
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Overview
Description
2,5,6-Triphenyl-4H-1,3-oxazin-4-one is a chemical compound known for its unique structure and properties It belongs to the oxazine family, which is characterized by a six-membered ring containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one typically involves the reaction of aryl oximes with diphenylcyclopropenone in the presence of a silver oxide catalyst. The reaction is carried out in a Schlenk tube under a nitrogen atmosphere at elevated temperatures (around 80°C) for several hours. The product is then purified using flash chromatography on silica gel .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,5,6-Triphenyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
Scientific Research Applications
2,5,6-Triphenyl-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2,4,6-Triphenyl-4H-1,3-oxazin-3-ium pentachlorostannate: This compound has a similar core structure but with different substituents and counterions.
4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-: Another oxazine derivative with distinct substituents.
1,3,5-Triazine, 2,4,6-triphenyl-: A triazine compound with a similar aromatic substitution pattern.
Uniqueness: 2,5,6-Triphenyl-4H-1,3-oxazin-4-one is unique due to its specific substitution pattern on the oxazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
40048-21-3 |
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Molecular Formula |
C22H15NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2,5,6-triphenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C22H15NO2/c24-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)25-22(23-21)18-14-8-3-9-15-18/h1-15H |
InChI Key |
RBLCPKLVFRURRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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